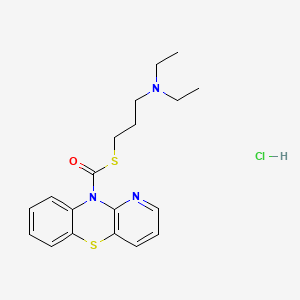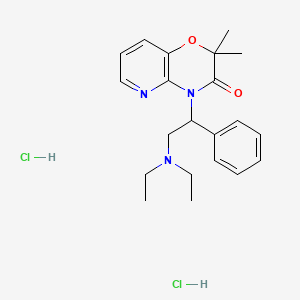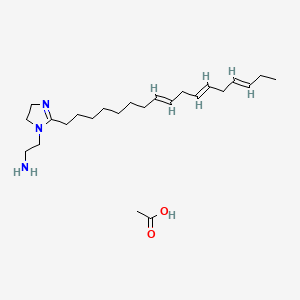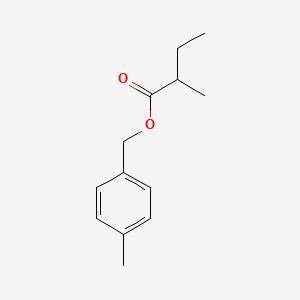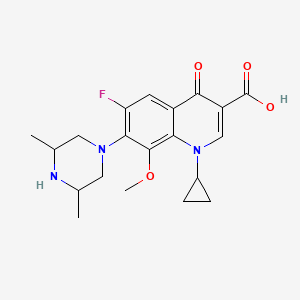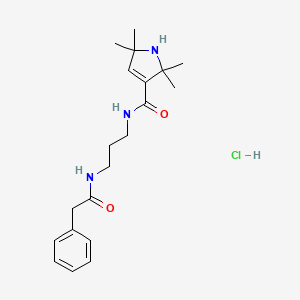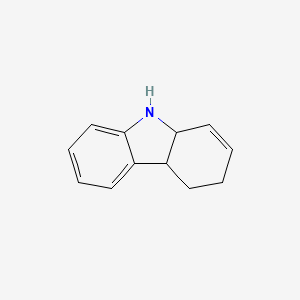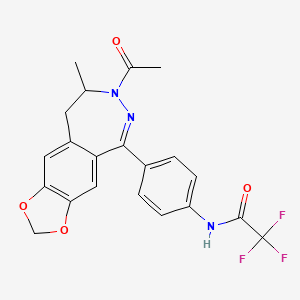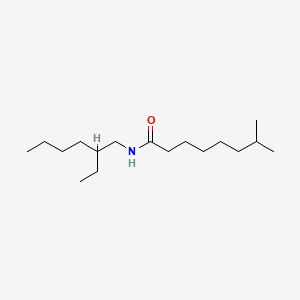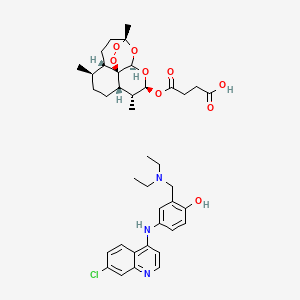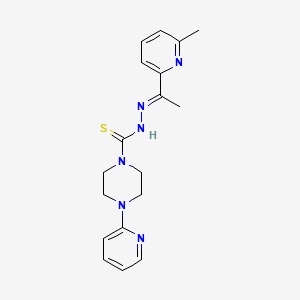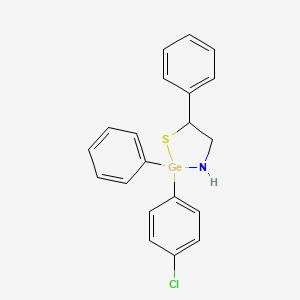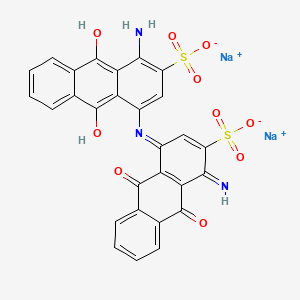
Disodium 4,4'-iminobis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 4,4’-iminobis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate) is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by its anthracene backbone, which is functionalized with amino and sulphonate groups, making it highly reactive and versatile in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-iminobis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate) typically involves the reaction of 1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid with an appropriate imine-forming reagent under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through recrystallization and drying to obtain the final product in its disodium salt form .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 4,4’-iminobis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino and sulphonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracene compounds .
Wissenschaftliche Forschungsanwendungen
Disodium 4,4’-iminobis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is employed in biochemical assays and as a fluorescent probe for studying biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Disodium 4,4’-iminobis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate) involves its interaction with molecular targets through its functional groups. The amino and sulphonate groups facilitate binding to specific enzymes and receptors, modulating their activity and leading to various biochemical effects. The compound’s anthracene backbone also plays a role in its photophysical properties, making it useful in fluorescence-based applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium 1-amino-4-(4-(2-bromo-1-oxoallyl)amino)-2-sulphonatophenylamino-9,10-dioxo-9,10-dihydroanthracene-2-sulphonate
- Disodium 4,4’-iminobis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate)
Uniqueness
Disodium 4,4’-iminobis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate) stands out due to its unique combination of functional groups and its anthracene backbone, which imparts distinct chemical and photophysical properties. This makes it particularly valuable in applications requiring specific reactivity and fluorescence characteristics .
Eigenschaften
CAS-Nummer |
85959-20-2 |
|---|---|
Molekularformel |
C28H15N3Na2O10S2 |
Molekulargewicht |
663.5 g/mol |
IUPAC-Name |
disodium;1-amino-9,10-dihydroxy-4-[(4-imino-9,10-dioxo-3-sulfonatoanthracen-1-ylidene)amino]anthracene-2-sulfonate |
InChI |
InChI=1S/C28H17N3O10S2.2Na/c29-23-17(42(36,37)38)9-15(19-21(23)27(34)13-7-3-1-5-11(13)25(19)32)31-16-10-18(43(39,40)41)24(30)22-20(16)26(33)12-6-2-4-8-14(12)28(22)35;;/h1-10,29,33,35H,30H2,(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 |
InChI-Schlüssel |
FOCGNXRDPNHPIK-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C(=CC(=C(C3=C2O)N)S(=O)(=O)[O-])N=C4C=C(C(=N)C5=C4C(=O)C6=CC=CC=C6C5=O)S(=O)(=O)[O-])O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


